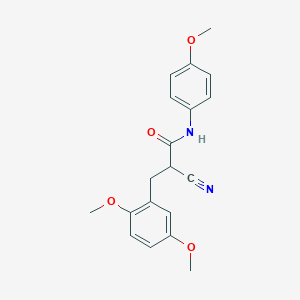
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a dimethoxyphenyl group, and a methoxyphenyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with substituted functional groups.
科学研究应用
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile
- 2-cyano-3-(4-methoxyphenyl)propanamide
- 2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide
Uniqueness
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide is unique due to the presence of both dimethoxyphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties
生物活性
2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H20N2O4
- Molecular Weight : 340.37 g/mol
- Structure : The compound features a cyano group, two methoxy-substituted phenyl rings, and a propanamide backbone, contributing to its unique properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may influence various pathways through:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : The compound could interact with receptors that modulate cellular responses.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, its structural similarity to known anticancer agents indicates potential efficacy in inhibiting tumor growth.
- Neuroprotective Effects : There are indications that the compound may possess neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.
- Anticonvulsant Properties : Some derivatives of similar compounds have shown anticonvulsant activity, which may extend to this compound.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation with an IC50 value suggesting moderate potency:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-15 | 15.0 |
| A549 | 20.5 |
| MCF-7 | 18.7 |
These results indicate that this compound has promising potential as an anticancer agent.
Neuroprotective Effects
In animal models, compounds structurally similar to this one have demonstrated neuroprotective effects against induced oxidative stress. This suggests that this compound could be further explored for neuroprotective applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the presence of methoxy groups on the phenyl rings enhances biological activity by affecting lipophilicity and receptor binding affinity. Modifications to the cyano and amide functional groups can further optimize activity.
属性
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-6-4-15(5-7-16)21-19(22)14(12-20)10-13-11-17(24-2)8-9-18(13)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGDKRQHANDTQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














